1,3-Diphenylpropane-2-sulfonyl chloride
Description
1,3-Diphenylpropane-2-sulfonyl chloride is an organosulfur compound characterized by a central propane backbone substituted with phenyl groups at positions 1 and 3 and a sulfonyl chloride (-SO₂Cl) group at position 2. This structure confers high reactivity due to the electrophilic sulfonyl chloride moiety, making it a valuable intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and polymers. Its applications span pharmaceuticals, agrochemicals, and materials science, where its lipophilicity (enhanced by the diphenyl groups) and reactivity are leveraged for functional group transformations .
Properties
Molecular Formula |
C15H15ClO2S |
|---|---|
Molecular Weight |
294.8 g/mol |
IUPAC Name |
1,3-diphenylpropane-2-sulfonyl chloride |
InChI |
InChI=1S/C15H15ClO2S/c16-19(17,18)15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14/h1-10,15H,11-12H2 |
InChI Key |
PTKRUCHXVXUPMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC2=CC=CC=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3-Diphenylpropane-2-sulfonyl chloride can be synthesized through the reaction of 1,3-diphenylpropane-2-thiol with chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of chlorinating agents like 1,3-dichloro-5,5-dimethylhydantoin (DCH) in oxidative chlorination reactions has been explored for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 1,3-Diphenylpropane-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamides.
Oxidation Reactions: The sulfonyl chloride group can be oxidized to form sulfonic acids.
Reduction Reactions: The compound can be reduced to form thiols or sulfides.
Common Reagents and Conditions:
Substitution: Reagents like amines (e.g., aniline) under basic conditions (e.g., triethylamine) are commonly used.
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are effective.
Major Products:
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Resulting from oxidation reactions.
Thiols/Sulfides: Produced through reduction reactions.
Scientific Research Applications
1,3-Diphenylpropane-2-sulfonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties .
Mechanism of Action
The mechanism of action of 1,3-diphenylpropane-2-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide bonds. This reactivity is exploited in various chemical transformations, where the compound acts as a key intermediate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Electronic Effects
4,4'-(Propane-2,2-diyl)diphenol
- Structure : Features a propane-2,2-diyl core with hydroxyl-substituted phenyl groups.
- Key Difference : The absence of a sulfonyl chloride group reduces electrophilicity, limiting its utility in nucleophilic substitutions. However, the hydroxyl groups enable hydrogen bonding, enhancing solubility in polar solvents compared to 1,3-diphenylpropane-2-sulfonyl chloride .
4,4'-Sulfonyldiphenol
- Structure: Contains a sulfonyl (-SO₂-) bridge linking two phenol rings.
- This compound is primarily used in epoxy resins and polycarbonates, contrasting with the sulfonyl chloride’s role as a synthetic intermediate .
Table 1: Structural and Electronic Comparisons
| Compound | Functional Groups | Reactivity Profile | Primary Applications |
|---|---|---|---|
| This compound | -SO₂Cl, -C₆H₅ (positions 1,3) | High (electrophilic substitution) | Pharmaceuticals, polymers |
| 4,4'-(Propane-2,2-diyl)diphenol | -OH, -C₆H₅ (positions 4,4') | Low (hydrogen bonding) | Epoxy crosslinking agents |
| 4,4'-Sulfonyldiphenol | -SO₂-, -OH (positions 4,4') | Moderate (thermal stability) | High-performance polymers |
Reactivity and Stability
- Nucleophilic Substitution : The sulfonyl chloride group in this compound reacts vigorously with amines and alcohols, forming sulfonamides and sulfonate esters. In contrast, sulfonate salts like dipotassium 7-hydroxynaphthalene-1,3-disulphonate (CAS 842-18-2) lack the chloride leaving group, requiring harsher conditions for functionalization .
- Hydrolysis Sensitivity : Sulfonyl chlorides hydrolyze readily to sulfonic acids, releasing HCl. This contrasts with sulfonates (e.g., dipotassium salts), which are stable in aqueous environments. Environmental studies using neural networks (ANN) highlight chloride release kinetics, which correlate with compound persistence and ecotoxicity .

Table 2: Reactivity and Stability Data
| Compound | Hydrolysis Rate (pH 7) | Chloride Release Potential | Thermal Stability (°C) |
|---|---|---|---|
| This compound | High | Significant | 80–100 (decomposes) |
| Dipotassium 7-hydroxynaphthalene-1,3-disulphonate | Negligible | None | >300 |
| 4,4'-Sulfonyldiphenol | Moderate | Low | 200–250 |
Biological Activity
1,3-Diphenylpropane-2-sulfonyl chloride (DPSCl) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of DPSCl, focusing on its antimicrobial, anticancer, and enzyme inhibition properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
DPSCl is characterized by the presence of two phenyl groups attached to a propane backbone with a sulfonyl chloride functional group. Its chemical structure is crucial for its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of sulfonyl chlorides, including DPSCl. The compound has shown significant activity against various bacterial strains:
- Bacterial Strains Tested :
- Staphylococcus epidermidis
- Staphylococcus haemolyticus
- Methicillin-resistant Staphylococcus aureus (MRSA)
In one study, DPSCl derivatives exhibited notable inhibition zones against these pathogens, indicating their potential as antimicrobial agents. For instance, compounds derived from DPSCl demonstrated inhibition zones of approximately 34.33 mm against S. haemolyticus and 20.33 mm against MRSA .
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| DPSCl | 34.33 | S. haemolyticus |
| DPSCl | 20.33 | MRSA |
| DPSCl | 19.33 | S. epidermidis |
Anticancer Activity
The anticancer potential of DPSCl has also been investigated, particularly its derivatives. A specific derivative was found to exhibit significant cytotoxic effects against the MCF-7 breast cancer cell line:
- Cytotoxicity Data :
- Compound showed superior efficacy compared to other tested compounds.
This suggests that modifications to the DPSCl structure could enhance its effectiveness against cancer cells, making it a candidate for further drug development .
Enzyme Inhibition
DPSCl and its derivatives have been studied for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical targets in inflammation and pain management:
- Selectivity : One derivative demonstrated a COX-2 IC50 value of 1.0 µM with a selectivity index greater than 100 compared to COX-1 . This high selectivity indicates that DPSCl derivatives may be useful in developing anti-inflammatory drugs with reduced side effects.
Case Studies
- Antimicrobial Efficacy : A study synthesized several sulfonyl derivatives from DPSCl and evaluated their antimicrobial activity against various bacterial strains. The results indicated that certain modifications led to enhanced antimicrobial potency, particularly against Gram-positive bacteria .
- Cytotoxicity Evaluation : Another research effort focused on the synthesis of DPSCl analogs and their evaluation against cancer cell lines. The findings revealed that specific structural changes could lead to improved cytotoxic effects, highlighting the importance of structure-activity relationships in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

